5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a difluorophenyl group attached to the pyrazole ring, which is further substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atoms
Major Products Formed
Oxidation: 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(2,4-Difluorophenyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Difluorophenyl)-2-pyrimidinol
- 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine .
Uniqueness
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluorophenyl and carbaldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H6F2N2O |
---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-8(9(12)3-6)10-4-7(5-15)13-14-10/h1-5H,(H,13,14) |
InChI Key |
RBHPWXZNOBYMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.